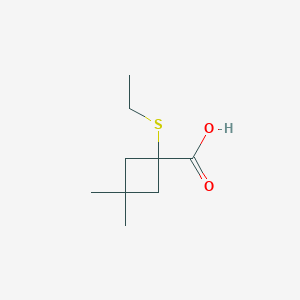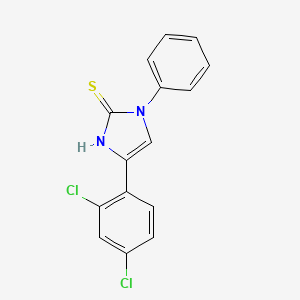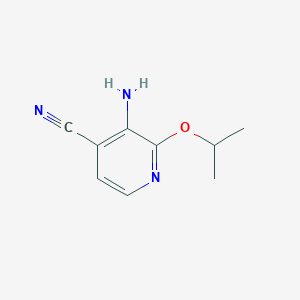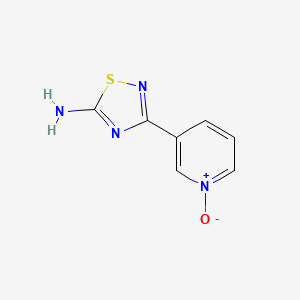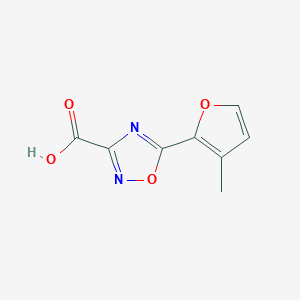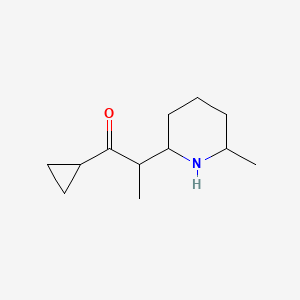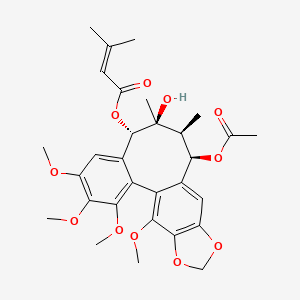
Kadsurarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsurarin is a lignan compound isolated from the plant Kadsura japonica Dunal. It belongs to the family Schisandraceae, which is predominantly found in eastern and southeastern Asia. This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kadsurarin can be synthesized through several chemical reactions involving the precursor compounds found in Kadsura japonica. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems and roots of Kadsura japonica. The extraction process includes the use of solvents such as ethanol or methanol to isolate the lignans. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Kadsurarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: Kadsurarin is used as a model compound to study lignan synthesis and reactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and viral infections.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Kadsurarin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects. For example, this compound’s antitumor activity is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Kadsurarin is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin R and S: These are also lignans isolated from Kadsura species with similar biological activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit comparable biological effects.
Binankadsurin A: Another lignan from Kadsura species with distinct chemical properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C30H36O11 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
InChI Key |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


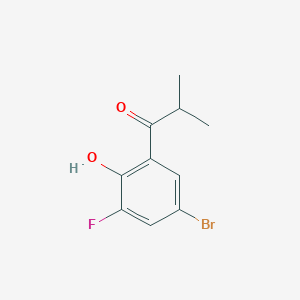
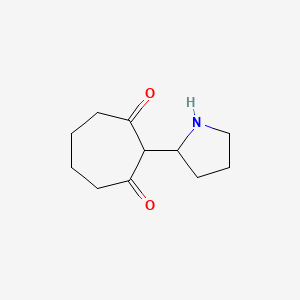
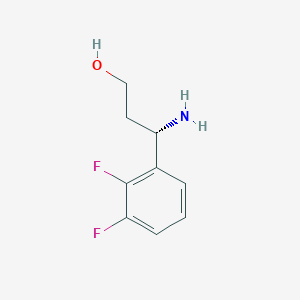
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
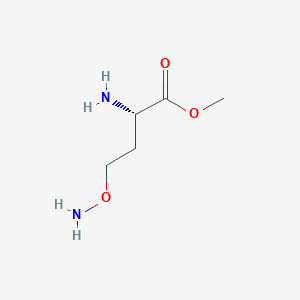
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)


